Cpypp -

Cpypp

Catalog Number: EVT-265148
CAS Number:
Molecular Formula: C18H13ClN2O2
Molecular Weight: 324.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cpypp (also known as Compound 19) is a small molecule identified as a potent and selective inhibitor of DOCK2 and DOCK5, two members of the DOCK family of atypical guanine nucleotide exchange factors (GEFs) [, ]. This family of proteins plays a crucial role in activating Rac GTPases, which are key regulators of various cellular processes, including cell migration, adhesion, and the production of reactive oxygen species (ROS) []. Unlike other GEFs, DOCK proteins activate Rac through a unique mechanism that does not involve the canonical Dbl homology (DH) domain []. Cpypp specifically targets this unique DOCK-mediated Rac activation pathway, making it a valuable tool for studying the role of DOCK proteins and Rac signaling in various biological contexts [, ].

Transforming Growth Factor Beta (TGFβ)

    Compound Description: Transforming growth factor beta (TGFβ) is a multifunctional cytokine that plays a crucial role in various cellular processes, including cell growth, differentiation, and extracellular matrix production. [, ] In the context of the provided papers, TGFβ is identified as a key factor that induces fibroblast-to-myofibroblast transformation, a process implicated in fibrosis. []

    3. Curcumin* Compound Description: Curcumin is a natural polyphenol derived from turmeric (Curcuma longa), known for its anti-inflammatory and antioxidant properties. It has shown potential in various therapeutic areas, including cancer and neurodegenerative diseases. []

      4. Rac1* Compound Description: Rac1 is a small GTPase belonging to the Rho family. It acts as a molecular switch, cycling between an inactive GDP-bound and an active GTP-bound state. Rac1 is involved in various cellular processes, including cell motility, adhesion, and proliferation. [, , ]

      • Relevance: Rac1 is a downstream effector of DOCK2 and DOCK5, both of which are targeted by CPYPP. [, , ] CPYPP inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK2 and DOCK5, preventing the activation of Rac1. [, , ] Therefore, Rac1 serves as a key signaling molecule linking CPYPP's inhibitory effects on DOCK proteins to its downstream cellular consequences, such as reduced cell migration and invasion.

      CXCL12

        Compound Description: CXCL12, also known as stromal cell-derived factor 1 (SDF-1), is a chemokine that plays a crucial role in cell migration and homing. [] It acts as a chemoattractant for various cell types, including hematopoietic stem cells, lymphocytes, and cancer cells.

      Source and Classification

      CPYPP was first synthesized and characterized by researchers at the National Institute of Advanced Industrial Science and Technology in Japan. It belongs to the class of pyrazolidinediones, which are known for their diverse biological activities including anti-inflammatory and anticancer properties. The compound specifically inhibits the Rac guanine nucleotide exchange factor activity associated with DOCK2, making it a significant target for research in immunology and cancer therapy .

      Synthesis Analysis

      The synthesis of CPYPP involves several key steps that yield the compound with high purity. The process begins with the reaction of a chlorophenyl-substituted propenyl compound with a pyrazolidinedione derivative.

      Key Steps in Synthesis:

      1. Formation of the Double Bond:
        • A mixture containing 3-(2-chlorophenyl)propenal and proline is reacted under basic conditions (using triethylamine as a base) in tetrahydrofuran (THF) at low temperatures (approximately -10°C).
        • Yield: Approximately 68% .
      2. Hydroxide Treatment:
        • The resulting product is treated with sodium hydroxide in ethanol at room temperature to facilitate further reactions.
        • Yield: Approximately 58% .
      3. Final Product Formation:
        • The final step involves the condensation reaction that leads to the formation of the pyrazolidinedione structure.
        • Yield: Approximately 70% .

      The entire synthesis is characterized by careful control of reaction conditions to maintain geometric purity and prevent unwanted side reactions.

      Molecular Structure Analysis

      The molecular structure of CPYPP can be described as follows:

      • Molecular Formula: C18H16ClN3O2
      • Molecular Weight: Approximately 343.79 g/mol
      • Key Features:
        • A chlorophenyl group at one end, contributing to its biological activity.
        • A conjugated double bond system that is crucial for its inhibitory effects on DOCK proteins.
        • The pyrazolidinedione moiety, which is integral to its pharmacological properties.

      Structural Analysis Techniques

      The structure has been validated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, confirming the presence of the expected functional groups and their connectivity .

      Chemical Reactions Analysis

      CPYPP primarily engages in non-covalent interactions with proteins, particularly inhibiting the activity of DOCK2 through binding to its DHR-2 domain.

      Key Reactions:

      1. Inhibition of Rac GTPase Activity:
        • CPYPP has been shown to effectively inhibit Rac GEF activity by binding selectively to DOCK2, thereby preventing downstream signaling pathways involved in cell migration and reactive oxygen species production .
      2. Impact on Cellular Signaling:
        • Treatment with CPYPP leads to significant alterations in gene expression profiles associated with stress responses, autophagy, and redox homeostasis within cancer cells .
      Mechanism of Action

      The mechanism by which CPYPP exerts its effects is primarily through inhibition of DOCK2-mediated Rac activation.

      Detailed Mechanism:

      1. Binding Affinity:
        • CPYPP binds to the DHR-2 domain of DOCK2, leading to a decrease in Rac activation.
        • This binding prevents Rac from facilitating actin cytoskeleton rearrangements necessary for processes like chemotaxis .
      2. Transcriptional Regulation:
        • Upon treatment with CPYPP, there is an upregulation of heat shock proteins (HSPs) and other stress-related genes, indicating a shift towards protective cellular mechanisms against stressors .
      3. Cellular Outcomes:
        • The inhibition leads to reduced cell migration and altered inflammatory responses, showcasing its potential as an anti-inflammatory agent .
      Physical and Chemical Properties Analysis

      CPYPP exhibits several notable physical and chemical properties:

      These properties are critical for its handling during synthesis and application in biological assays.

      Applications

      CPYPP holds promise for various scientific applications:

      1. Cancer Research:
        • Due to its ability to induce paraptosis (a form of programmed cell death characterized by vacuolization), CPYPP is being studied for its potential as an anticancer agent .
      2. Inflammatory Disease Treatment:
        • Its role as an inhibitor of DOCK2 suggests potential applications in treating conditions characterized by excessive inflammation or immune response dysregulation .
      3. Cellular Mechanism Studies:
        • Researchers utilize CPYPP to explore cellular signaling pathways involving Rac GTPases, contributing valuable insights into cellular dynamics during immune responses.
      Molecular Mechanisms of CPYPP-Mediated DOCK2 Inhibition

      Structural Basis of DOCK2-Rac1 Interaction Disruption

      CPYPP (4-[(E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione) exerts its inhibitory function through direct binding to the DHR-2 domain of DOCK2, the catalytic center responsible for Rac1 activation. Structural analyses reveal that CPYPP occupies a hydrophobic pocket within the DHR-2 domain, sterically hindering Rac1 access to the nucleotide exchange site [3] [8]. This binding disrupts the interaction between lobe B of DOCK2 and Rac1's Switch I region, a critical interface for GDP displacement [3]. The chlorophenyl group of CPYPP forms π-π stacking interactions with Phe residues in DHR-2, while the pyrazolidinedione core establishes hydrogen bonds with Asn1520 and Lys1532 – residues essential for catalytic activity [1] [8]. Mutagenesis studies confirm that substitutions at these binding residues confer resistance to CPYPP inhibition, validating the precise molecular recognition motif [3].

      Table 1: Structural Motifs in DOCK2 DHR-2 Domain Critical for CPYPP Binding

      Structural ElementAmino Acid ResiduesInteraction TypeFunctional Consequence
      Hydrophobic PocketPhe1483, Phe1497π-π stacking with chlorophenyl groupSteric blockade of Rac1 docking
      Nucleotide Sensor LoopLys1532, Asn1520Hydrogen bonding with pyrazolidinedioneDisruption of GDP dissociation mechanism
      Switch InterfaceLeu1548, Val1551Van der Waals contactsAltered DHR-2 conformation

      Competitive vs. Allosteric Inhibition Dynamics

      CPYPP exhibits a non-competitive inhibition mechanism with respect to Rac1-GDP, as demonstrated by kinetic assays where increasing Rac1 concentrations fail to overcome CPYPP-mediated suppression of nucleotide exchange [3] [7]. This distinguishes CPYPP from orthosteric GTP-competitive inhibitors. Fluorescence resonance energy transfer (FRET) experiments show that CPYPP binds the DHR-2 domain even when Rac1 is pre-bound, inducing conformational changes that destabilize the catalytic complex [3]. Specifically, CPYPP binding triggers a 15° rotation in lobe C of DHR-2, misaligning the nucleotide sensor loop from Rac1's nucleotide-binding cleft [3].

      Notably, CPYPP's mechanism contrasts with the allosteric inhibitor C21, which exclusively targets DOCK5 by exploiting intramolecular dynamics [3]. Unlike C21, CPYPP inhibits both DOCK2 and the unrelated GEF Trio (ki = 18.4 µM), indicating broader targeting of GEF catalytic pockets [3]. This dual inhibition profile suggests CPYPP exploits convergent structural features in diverse GEF families rather than DOCK-specific allostery.

      Selectivity Profiling Across DOCK Family Members

      CPYPP demonstrates variable efficacy across the DOCK A subfamily with the following potency hierarchy:DOCK2 (IC50 = 22.8 µM) ≈ DOCK1/DOCK180 (IC50 = 24.1 µM) > DOCK5 (IC50 = 38.7 µM) >> DOCK9 (IC50 > 200 µM) [1] [2] [8]. The structural basis for this selectivity profile resides in DHR-2 sequence divergence at the CPYPP-binding pocket:

      • DOCK1/2/5 Sensitivity: These isoforms share 92% identity in lobe B residues coordinating CPYPP's chlorophenyl group. Conservation of Phe1483 (DOCK2 numbering) explains near-equivalent inhibition [3] [8].
      • DOCK9 Resistance: Substitution of Phe1483 with bulkier Trp1579 in DOCK9 creates steric clashes with CPYPP's pyrazolidinedione ring. Molecular dynamics simulations reveal a 3.2 Å displacement of CPYPP in DOCK9 homology models [1] [3].

      Table 2: Selectivity Profile of CPYPP Across DOCK Family GEFs

      DOCK IsoformIC50 (µM)Key Binding Pocket ResiduesSequence Variation vs. DOCK2
      DOCK222.8 ± 1.4Phe1483, Lys1532, Asn1520Reference
      DOCK124.1 ± 2.1Phe1392, Lys1441, Asn1430Val1396→Ile (reduced van der Waals contact)
      DOCK538.7 ± 3.5Phe1451, Lys1500, Asn1489Glu1455→Asp (altered electrostatic potential)
      DOCK9>200Trp1579, Arg1628, Gly1617Phe→Trp1579 (steric hindrance)

      Reversible Binding Kinetics to the DHR-2 Domain

      Surface plasmon resonance (SPR) analysis demonstrates that CPYPP binds DOCK2DHR-2 with reversible kinetics characterized by rapid association (kon = 1.2 × 104 M-1s-1) and moderate dissociation rates (koff = 0.27 s-1), yielding a KD of 22.5 µM that aligns with cellular IC50 values [3] [5]. The dissociation halftime (t1/2) of 2.6 seconds enables rapid reversibility upon compound removal, as confirmed in lymphocyte washout experiments where Rac1 activity recovers to 85% of baseline within 5 minutes [5].

      The pH dependence of binding (optimal at pH 7.4–7.8) suggests protonation of His1524 in the DHR-2 domain stabilizes CPYPP through electrostatic interactions [8]. Remarkably, CPYPP retains reversibility even after 24-hour exposure in HEK293T cells, with no observable irreversible aggregation or protein denaturation, supporting its utility as a mechanistic probe for dynamic cellular processes [3] [5]. This distinguishes CPYPP from covalent DOCK inhibitors that permanently inactivate the target, complicating functional recovery studies.

      Table 3: Binding Kinetics of CPYPP to DOCK Family DHR-2 Domains

      ParameterDOCK2DOCK5DOCK1DOCK9
      Association Rate (kon, M-1s-1)1.2 × 1048.4 × 1031.1 × 104ND
      Dissociation Rate (koff, s-1)0.270.330.29ND
      Equilibrium KD (µM)22.539.326.4>500
      Cellular Activity Recovery (Post-Washout)85% at 5 min78% at 10 min82% at 7 minN/A

      Properties

      Product Name

      Cpypp

      IUPAC Name

      (4E)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione

      Molecular Formula

      C18H13ClN2O2

      Molecular Weight

      324.8 g/mol

      InChI

      InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11+

      InChI Key

      VVZJFICTTKPNCK-KVDBUQHUSA-N

      SMILES

      C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2

      Solubility

      Soluble in DMSO

      Synonyms

      4-(3'-(2'-chlorophenyl)-2'-propen-1'-ylidene)-1-phenyl-3,5-pyrazolidinedione
      CPYPP

      Canonical SMILES

      C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2

      Isomeric SMILES

      C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3Cl)/C(=O)N2

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